molecular formula C20H20N4O2 B2873257 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide CAS No. 2034336-28-0

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide

Cat. No.: B2873257
CAS No.: 2034336-28-0
M. Wt: 348.406
InChI Key: OYQFAEFNAKHJBW-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide ( 2034336-28-0) is a chemical compound with a molecular formula of C20H20N4O2 and a molecular weight of 348.40 g/mol . This molecule features a hybrid structure incorporating a 1-methyl-1H-pyrazole ring and a pyridine moiety, linked to a 4-oxo-4-phenylbutanamide chain. This specific architecture places it in a class of compounds of significant interest in modern medicinal chemistry and drug discovery research. The presence of both pyrazole and pyridine heterocycles is a common motif in the development of small-molecule inhibitors for various biological targets . Compounds with these structural characteristics are frequently investigated for their potential to interact with kinase enzymes and other protein targets involved in cellular signaling pathways . The amide functionality and aromatic systems contribute to the molecule's potential for hydrogen bonding and π-π stacking interactions, which are critical for biomolecular recognition. This product is intended for research purposes, such as in vitro screening, hit-to-lead optimization studies, and as a building block for further chemical synthesis. It is supplied with comprehensive analytical data to ensure identity and purity. This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-24-18(9-10-23-24)17-11-15(12-21-14-17)13-22-20(26)8-7-19(25)16-5-3-2-4-6-16/h2-6,9-12,14H,7-8,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQFAEFNAKHJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H19N5O2\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{O}_{2}

Key Properties:

  • Molecular Weight: 317.37 g/mol
  • CAS Number: 2309340-77-8
  • Molecular Formula: C₁₇H₁₉N₅O₂

Pharmacological Activity

Research indicates that compounds containing the pyrazole and pyridine moieties exhibit a range of biological activities. The specific compound under discussion has been studied for its potential anti-inflammatory, analgesic, and anticancer properties.

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can act as potent anti-inflammatory agents. For instance, compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

CompoundTNF-alpha Inhibition (%)IL-6 Inhibition (%)
Reference (Dexamethasone)76% at 1 µM86% at 1 µM
Tested Compound61–85% at 10 µM76–93% at 10 µM

This suggests a comparable efficacy to established anti-inflammatory medications .

2. Analgesic Effects

The analgesic properties of similar compounds have been evaluated through various models of pain, showing promising results in reducing pain responses comparable to known analgesics . The mechanism likely involves the modulation of pain pathways through the inhibition of cyclooxygenase enzymes.

3. Anticancer Activity

The anticancer potential of this compound has also been investigated. Pyrazole derivatives are known to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research has indicated that certain modifications in the structure enhance the cytotoxic effects against cancer cells, particularly in breast and lung cancer models .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes.
  • Receptor Modulation : It could modulate receptors associated with pain and inflammation, thereby reducing the overall response.
  • Cell Cycle Interference : In cancer cells, it may interfere with cell cycle progression leading to apoptosis.

Case Studies

Several studies have highlighted the effectiveness of similar compounds in various biological assays:

  • In Vitro Studies : A study demonstrated that pyrazole derivatives inhibited tumor necrosis factor (TNF) production in macrophages, showcasing their potential as anti-inflammatory agents .
  • Animal Models : In vivo studies using carrageenan-induced paw edema models showed significant reduction in swelling when treated with pyrazole derivatives, indicating strong analgesic and anti-inflammatory properties .
  • Cancer Cell Lines : Testing against various cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Combines pyridine and pyrazole rings, linked to a phenylbutanamide group.
  • Thiazole-Based Analogs (e.g., 4d, 4e, 4i): Replace pyridine with thiazole and incorporate benzamide or isonicotinamide groups. Substituents like morpholinomethyl (4d), methylpiperazinyl (4e), and dimethylamino (4i) enhance solubility and electronic properties .
  • Tetrazolylthio Derivatives () : Feature tetrazole and pyrrolidine rings, with sulfur-containing linkages. These compounds exhibit higher molecular complexity due to fused heterocycles .

Functional Group Variations

  • The target compound’s 4-oxo-4-phenylbutanamide group contrasts with the 2,4-di-tert-pentylphenoxybutanamide in , where bulky substituents likely increase lipophilicity .
  • In , pyrazole-thiazole hybrids (e.g., compound III) use carbamothioyl groups, introducing sulfur-based reactivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (1H NMR, HRMS)
Target Compound ~395.4 (calculated) Not reported Not available
4d (Morpholinomethyl-thiazole) 513.9 178–180 δ 8.45 (s, 1H, pyridine), HRMS m/z 514.1
4i (Dimethylamino-thiazole) 435.9 165–167 δ 2.30 (s, 6H, N(CH₃)₂), HRMS m/z 436.0
(Tetrazolylthio) ~760.9 Not reported δ 7.80–7.20 (m, aromatic), HRMS m/z 761.3

Note: Target compound data inferred from structural analogs; experimental values require further validation.

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